(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride
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Overview
Description
(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Introduction of the amine group is achieved through various methods, such as reductive amination or nucleophilic substitution.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted cyclohexane derivatives.
Scientific Research Applications
(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: It is explored for its therapeutic potential in treating various medical conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride: A stereoisomer with different chiral centers.
Cyclohexylamine hydrochloride: A simpler amine derivative with similar structural features.
Menthol derivatives: Compounds with similar cyclohexane backbones but different functional groups.
Uniqueness
(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9+,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKVMELMSQHWLY-JYNKJOSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)N)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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